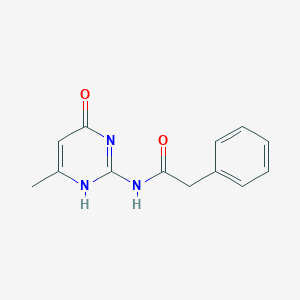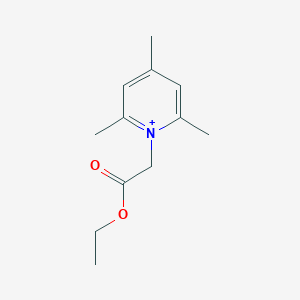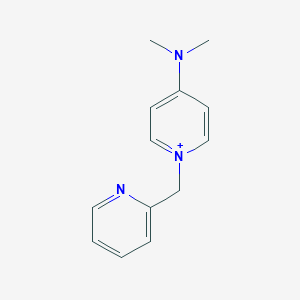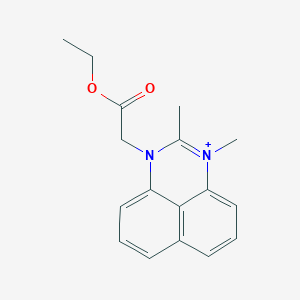![molecular formula C34H33N3O8 B280542 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-cinnamyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280542.png)
3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-cinnamyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-cinnamyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-cinnamyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate varies depending on its application. In anticancer studies, the compound has been shown to induce apoptosis in cancer cells by inhibiting the expression of anti-apoptotic proteins. In antimicrobial studies, the compound has been found to disrupt the cell membrane of bacteria, leading to cell death. In drug delivery systems, the compound acts as a carrier for drugs, allowing for targeted delivery to specific cells or tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been found to have low toxicity and high biocompatibility, making it a suitable candidate for biomedical applications. It has also been shown to have antioxidant properties, which may have potential therapeutic benefits.
実験室実験の利点と制限
One of the major advantages of using 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-cinnamyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its versatility. The compound can be used in a variety of applications, making it a valuable tool for researchers. However, the synthesis method of the compound is complex and requires expertise, which may limit its accessibility to researchers.
将来の方向性
There are several future directions for the study of 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-cinnamyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. One potential direction is the development of novel drug delivery systems using the compound as a carrier. Another potential direction is the investigation of the compound's potential as a fluorescent probe for the detection of metal ions. Additionally, further research can be done to explore the compound's potential therapeutic benefits in various diseases.
In conclusion, this compound is a complex chemical compound with potential applications in various fields of scientific research. Its synthesis method is complex, but its versatility makes it a valuable tool for researchers. Further research is needed to explore its potential therapeutic benefits and develop new applications for the compound.
合成法
The synthesis method of 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-cinnamyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves a series of chemical reactions that require expertise and precision. The synthesis process involves the condensation of ethyl acetoacetate, 4-acetylamino phenol, and cinnamaldehyde in the presence of an acid catalyst. The resulting intermediate is then reacted with 3-nitrobenzoyl chloride to produce the final product. The purity of the compound can be improved by recrystallization.
科学的研究の応用
3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-cinnamyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. The compound has also been investigated for its potential use in drug delivery systems and as a fluorescent probe for the detection of metal ions.
特性
分子式 |
C34H33N3O8 |
|---|---|
分子量 |
611.6 g/mol |
IUPAC名 |
3-O-[2-(4-acetamidophenoxy)ethyl] 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C34H33N3O8/c1-22-30(33(39)44-18-8-11-25-9-5-4-6-10-25)32(26-12-7-13-28(21-26)37(41)42)31(23(2)35-22)34(40)45-20-19-43-29-16-14-27(15-17-29)36-24(3)38/h4-17,21,32,35H,18-20H2,1-3H3,(H,36,38)/b11-8+ |
InChIキー |
UFIBXKSKPRLZFQ-DHZHZOJOSA-N |
異性体SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC4=CC=C(C=C4)NC(=O)C |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC4=CC=C(C=C4)NC(=O)C |
正規SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC4=CC=C(C=C4)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280460.png)
![1-(1-Adamantyl)-3-[1-(phenylmethyl)-4-pyrazolyl]urea](/img/structure/B280461.png)

![5,6-dichloro-1-{[2'-(2-trityl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole](/img/structure/B280465.png)
![2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole](/img/structure/B280466.png)
![2-[1-(Phenylmethyl)-2-isoquinolin-2-iumyl]acetic acid ethyl ester](/img/structure/B280468.png)
![N-(3,5-dichloro-4-pyridinyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B280470.png)


![ethyl 2-(2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-yl)acetate](/img/structure/B280474.png)
![1,3,6-trimethyl-1H,4H-pyrido[2,1-c][1,2,4]triazin-5-ium](/img/structure/B280475.png)


![6,7-Bis(3-nitrophenyl)-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280483.png)
